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Compound of Interest

Compound Name: [1,1'-biphenyl]-3,3',5,5'-tetraol

CAS No.: 531-02-2

Cat. No.: B1617625 Get Quote

Executive Summary: Phenolic vs. Carboxylate Anchors
In the realm of coordination polymers and Metal-Organic Frameworks (MOFs), the choice of

anchoring group dictates the material's fate. This guide compares Metal-Biphenyltetrol (M-BPT)

complexes—anchored by phenolic hydroxyl groups—against the industry-standard Metal-

Biphenyltetracarboxylates (M-BPTC).

While M-BPTCs (carboxylate-based) are ubiquitous for gas storage due to their easy

crystallization and high porosity, they often suffer from hydrolytic instability. M-BPTs (phenolic-

based), utilizing ligands like 3,3',5,5'-biphenyltetrol, offer a paradigm shift:

Superior Hydrolytic Stability: The high pKa of phenols (~10) compared to carboxylic acids

(~4–5) results in stronger metal-ligand affinity, particularly with high-valent metals (Zr⁴⁺,

Ti⁴⁺).

Electronic Conductivity: The redox-active nature of polyphenols allows for charge

delocalization, making M-BPTs viable candidates for electrochemical biosensors—a critical

asset for drug development professionals.

Comparative Technical Analysis
2.1 Structural Topology & Connectivity
The geometric disposition of the binding groups fundamentally alters the crystal lattice.
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Feature Metal-Biphenyltetrol (M-BPT)

Metal-

Biphenyltetracarboxylate (M-

BPTC)

Ligand Type
Poly-phenol (e.g., 3,3',5,5'-

biphenyltetrol)
Poly-carboxylate (e.g., H₄bptc)

Binding Mode

Monodentate or Bridging

(ngcontent-ng-

c2372798075="" _nghost-ng-

c102404335="" class="inline

ng-star-inserted">

-phenolate). Often forms 2D

sheets or dense 3D networks.

Bidentate bridging (

-

:

). Typically forms open 3D

porous scaffolds.

Bond Character

Covalent/Strong Electrostatic.

Shorter M-O bonds (approx.

1.9–2.0 Å for Cu/Zn).

Ionic/Electrostatic. Longer M-O

bonds (approx. 2.0–2.2 Å).

Secondary Building Unit (SBU)

Often infinite chains or discrete

clusters (e.g., M₃(OH)₂

trimers).

Paddle-wheels (M₂(COO)₄) or

Octahedral clusters

(Zr₆O₄(OH)₄).

Dimensionality

Frequently 2D Layered (allows

-

stacking).

Frequently 3D Interpenetrated

or Non-interpenetrated.

2.2 Performance Metrics
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Metric M-BPT (Product)
M-BPTC

(Alternative)
Causality & Insight

Hydrolytic Stability

High. Stable in pH 4–

10 (depending on

metal).

Moderate to Low.

Often degrades in

humid/acidic

conditions.

Phenolates are harder

bases than

carboxylates, forming

kinetically inert bonds

with hard acids

(Pearson HSAB

theory).

Electronic

Conductivity

Semiconductor (

S/cm).

Insulator (

S/cm).

Phenolic ligands can

undergo reversible

oxidation to

semiquinones,

facilitating charge

transport—crucial for

electrochemical

sensing.

Porosity (BET)
Moderate (400–1000

m²/g).

High (1000–3000

m²/g).

Phenolic packing

often favors dense

-stacking, sacrificing

void volume for

electronic coupling.

Experimental Protocol: Self-Validating Synthesis &
Analysis
To ensure reproducibility and structural integrity, the following protocol integrates synthesis with

real-time validation.

3.1 Synthesis Workflow (Solvothermal)
Objective: Synthesize Cu(II)-Biphenyltetrol crystals suitable for SC-XRD.

Ligand Preparation: Dissolve 0.1 mmol of 3,3',5,5'-biphenyltetrol in 10 mL DMF.
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Critical Step: Add 2 equivalents of base (e.g., triethylamine) to deprotonate the phenol

groups. Unlike carboxylates, phenols require explicit base activation to coordinate

effectively.

Metalation: Add 0.1 mmol Cu(NO₃)₂·3H₂O dissolved in 5 mL Ethanol.

Observation: Solution turns dark brown/green immediately (indicative of phenolate

coordination and potential ligand oxidation).

Crystallization: Seal in a Teflon-lined autoclave. Heat at 85°C for 72 hours.

Why 85°C? Phenolic MOFs often require lower temperatures than carboxylates (120°C+)

to prevent irreversible oxidation of the ligand to quinones, which disrupts crystal growth.

Harvesting: Wash crystals with DMF and Acetone. Store under N₂ if redox-active.

3.2 Structural Characterization (SC-XRD)
Crystal Selection: Look for dark, plate-like crystals (typical for 2D phenolic sheets).

Data Collection: Collect at 100 K to minimize thermal diffuse scattering, which is common in

layered structures with disorder.

Refinement Strategy:

Check for Disorder: The biphenyl core often rotates around the central C-C bond. Use

PART commands in SHELX to model rotational disorder.

Solvent Masking: Use SQUEEZE (Platon) if diffuse electron density in pores prevents

stable refinement, but report the void volume.

Visualization of Mechanisms
Figure 1: Synthesis & Stability Logic Pathway
This diagram illustrates the decision matrix for synthesizing M-BPTs versus M-BPTCs and the

resulting material properties.
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Caption: Logical flow determining the structural and functional outcome based on ligand anchor

group selection.

Figure 2: Structural Topology Comparison
Visualizing the connectivity difference between the 2D sheets of M-BPT and the 3D nets of M-

BPTC.
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Caption: Top: M-BPT forms stacked 2D conductive sheets. Bottom: M-BPTC forms open 3D

porous networks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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